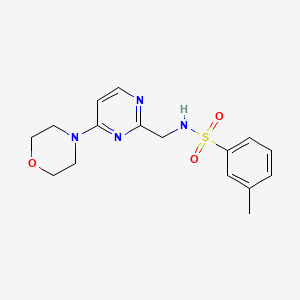

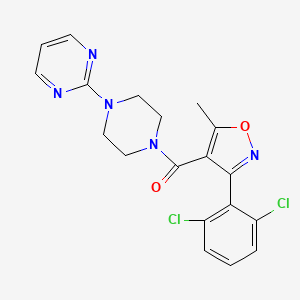

3-甲基-N-((4-吗啉基嘧啶-2-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Synthesis Analysis

Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . Pyrimidine is used as parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis .Molecular Structure Analysis

The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS and elemental analysis . Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .科学研究应用

抗菌和抗结核应用

苯磺酰胺,如用硫脲衍生物合成的苯磺酰胺,已显示出显著的抗分枝杆菌活性,突出了它们在对抗结核分枝杆菌中的潜力。构效关系分析表明,某些部分可以提高抗菌功效,为设计更有效的抗结核药物提供了一条途径 (Ghorab 等人,2017)。

抗癌和光动力疗法应用

苯磺酰胺衍生物已被探索其抗癌特性。例如,用苯磺酰胺基团取代的新型锌酞菁类衍生物已显示出较高的单线态氧量子产率,表明它们在光动力癌症治疗中作为 II 型光敏剂的潜力 (Pişkin 等人,2020)。

酶抑制用于疾病治疗

已研究了含有苯磺酰胺的化合物对其酶抑制活性。例如,含有 1,3,5-三嗪部分的脲基苯磺酰胺已显示出对参与各种疾病的人碳酸酐酶同工型的有效抑制作用,例如癌症,为药物开发策略提供了见解 (Lolak 等人,2019)。

抗真菌和抗菌剂

含有苯磺酰胺衍生物的有机锡 (IV) 络合物已显示出抗菌活性,表明它们在开发新的抗菌和抗真菌剂中的应用。它们结合和切割 DNA 的能力突出了它们在治疗干预中的潜力 (Prasad 等人,2010)。

分子结构和药物设计

通过光谱和量子化学计算对苯磺酰胺分子结构的详细研究有助于理解药物-受体相互作用。这些知识对于设计具有靶向特性的药物至关重要,例如治疗心力衰竭或其他疾病的激酶抑制剂 (Lawhorn 等人,2016)。

作用机制

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, play a wide role in drug discovery processes and have considerable biological significance . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . Pyrimidine derivatives are vital in several biological activities, i.e., antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

Mode of Action

Pyrimidine derivatives have been found to exhibit a variety of biological activities, including acting as calcium channel blockers . This suggests that 3-methyl-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide may interact with its targets, potentially altering their function and leading to changes at the cellular level.

Biochemical Pathways

Pyrimidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For example, they have been associated with antihypertensive activity, which could involve pathways related to blood pressure regulation .

Result of Action

Given the biological activities associated with pyrimidine derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .

属性

IUPAC Name |

3-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-13-3-2-4-14(11-13)24(21,22)18-12-15-17-6-5-16(19-15)20-7-9-23-10-8-20/h2-6,11,18H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQABGXRQNNQKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2750918.png)

![N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2750919.png)

![6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2750920.png)

![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2750922.png)

![2-ethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2750924.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2750926.png)

![N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2750930.png)

![(E)-2-cyano-N-cyclohexyl-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2750931.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2750939.png)